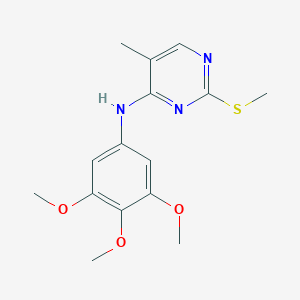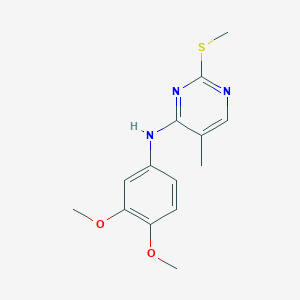
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine, also known as 5-MMS-N-TMP, is a novel chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for a variety of laboratory experiments.
科学研究应用
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been used in studies of enzyme inhibition, protein-protein interactions, signal transduction pathways, and drug metabolism. It has also been used in studies of cell proliferation, differentiation, and apoptosis. Furthermore, it has been used to investigate the effects of environmental pollutants on cellular processes.
作用机制
The mechanism of action of 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine is not yet fully understood. However, it has been proposed that the compound acts as an inhibitor of enzymes involved in signal transduction pathways. It has also been suggested that it may interact with proteins involved in cell proliferation and differentiation. In addition, it has been suggested that it may interact with environmental pollutants to modulate their toxic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine have been studied in a variety of organisms. In general, the compound has been shown to inhibit enzymes involved in signal transduction pathways, which can lead to changes in gene expression, cell proliferation, and differentiation. It has also been shown to interact with proteins involved in cell proliferation and differentiation, and to modulate the effects of environmental pollutants.
实验室实验的优点和局限性
The use of 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and it is a relatively stable compound. Furthermore, it has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for a variety of experiments. However, there are also some limitations to its use. For instance, the mechanism of action of the compound is not yet fully understood, and it may interact with other compounds in a laboratory environment.
未来方向
There are a number of potential future directions for 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine research. These include further studies into the mechanism of action of the compound, as well as investigations into its interactions with other compounds and its effects on gene expression. Additionally, further studies into the effects of environmental pollutants on cellular processes may be of interest. Finally, further studies into the potential applications of 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine in drug metabolism, cell proliferation, and differentiation may be of interest.
合成方法
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine can be synthesized via a number of different methods. The most common method is a multi-step synthesis that involves the condensation of 2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine and 5-methyl-2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine in the presence of a base catalyst. This method produces a relatively pure product with a high yield. Other methods of synthesis include the reaction of 2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine and 5-methyl-2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine in the presence of a Lewis acid, or the reaction of 2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine and 5-methyl-2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine in the presence of a base catalyst and an oxidizing agent.
属性
IUPAC Name |
5-methyl-2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-9-8-16-15(22-5)18-14(9)17-10-6-11(19-2)13(21-4)12(7-10)20-3/h6-8H,1-5H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJMGZNJSRTSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=C(C(=C2)OC)OC)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)
![3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442484.png)

![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6442498.png)

![5-fluoro-2,4-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442512.png)
![5-fluoro-2,4-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442518.png)
![4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442520.png)
![6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B6442527.png)
![N-(4-methoxy-3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442532.png)
![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442545.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6442548.png)
![5-fluoro-6-methyl-2-{methyl[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]amino}-3,4-dihydropyrimidin-4-one](/img/structure/B6442568.png)